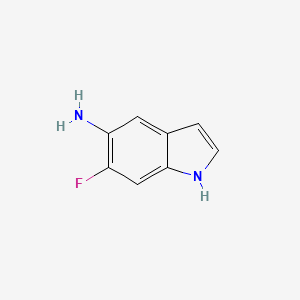

6-Fluoro-1H-indol-5-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBXYDUIEKWLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 6 Fluoro 1h Indol 5 Amine

Strategic Approaches for the Preparation of 6-Fluoro-1H-indol-5-amine

The synthesis of this compound is a multi-step process that requires precise control over regioselectivity. Key strategies involve the carefully orchestrated introduction of the fluorine and amine functionalities onto the indole (B1671886) core.

Regioselective Fluorination of Indole Precursors

A critical step in the synthesis is the regioselective placement of the fluorine atom at the C6 position of the indole ring.

Electrophilic fluorination is a widely employed and effective method for introducing fluorine into aromatic systems. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are favored for their ability to deliver an electrophilic fluorine species ("F+"). juniperpublishers.com The reaction is typically performed on an indole or a protected indole precursor in a suitable solvent, such as acetonitrile. This method offers high regioselectivity for the C6 position, with reported yields often ranging from 70-85%. The choice of an appropriate precursor and carefully controlled reaction conditions are crucial to minimize the formation of undesired isomers. researchgate.net

Table 1: Electrophilic Fluorinating Agents

| Reagent Name | Chemical Name | Key Features |

|---|---|---|

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Crystalline, stable, and commercially available electrophilic fluorinating agent. juniperpublishers.com |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobis(phenyl)sulfonimide | Another common electrophilic fluorinating reagent. juniperpublishers.com |

Methodologies for the Introduction of the Amine Functionality at the 5-Position

Following the successful fluorination, the next key transformation is the introduction of the amino group at the C5 position of the 6-fluoroindole (B127801) intermediate.

One approach to introduce the amine group is through nucleophilic aromatic substitution (SNA_r). This typically involves reacting an activated 6-fluoroindole derivative, such as a compound with a good leaving group at the 5-position (e.g., a halogen), with an amine source like ammonia (B1221849) or a primary amine. The success of this reaction often depends on the presence of electron-withdrawing groups on the aromatic ring, which facilitate the nucleophilic attack. libretexts.orgjuniperpublishers.com

A more common and often preferred method for introducing the amine group is through the reduction of a 6-fluoro-5-nitroindole precursor. This two-step process begins with the nitration of 6-fluoroindole to yield 6-fluoro-5-nitroindole. nih.gov The subsequent reduction of the nitro group to an amine is a well-established and high-yielding transformation.

Catalytic Hydrogenation: This method involves reacting the nitro-indole with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). wikipedia.org This is a clean and efficient process, often providing high yields of the desired amine.

Chemical Reduction: Alternatively, chemical reducing agents can be employed. A common system is the use of a metal, such as iron, in the presence of an acid or an ammonium (B1175870) salt like ammonium chloride in a solvent mixture like ethyl acetate (B1210297) and water. chemicalbook.com Sodium dithionite (B78146) is another effective chemical reducing agent for this transformation.

Table 2: Comparison of Reduction Methods for 6-Fluoro-5-nitroindole

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Hydrogen atmosphere, solvent (e.g., EtOAc) | Clean reaction, high yields, easy product isolation. wikipedia.org |

| Chemical Reduction (Iron) | Fe, NH₄Cl | Water/EtOAc, heating | Cost-effective, readily available reagents. chemicalbook.com |

| Chemical Reduction (Dithionite) | Na₂S₂O₄ | Solvent | Mild conditions. |

Alternative Synthetic Routes: Mannich-Type Reactions for Indole Functionalization

The Mannich reaction and its variations offer an alternative pathway for the functionalization of the indole nucleus. ingentaconnect.com While not a direct route to this compound in its classical form, Mannich-type reactions can be used to introduce amine-containing side chains at various positions of the indole ring. uva.nl For instance, a Mannich reaction on 6-fluoroindole could introduce a functional group at a different position, which could then be elaborated through subsequent chemical transformations to ultimately yield the target 5-amino derivative. The Petasis reaction, a boron-based multicomponent reaction, is another powerful tool for the synthesis of highly functionalized amines and could potentially be adapted for indole functionalization. acs.org

Industrial and Large-Scale Synthesis Considerations for Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness. Key strategies in this scale-up process include the adoption of continuous flow technology and the use of advanced catalytic systems.

Application of Continuous Flow Reactors

Continuous flow reactors offer significant advantages over traditional batch processing for the large-scale synthesis of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.net This technology allows for better control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing the often exothermic and rapid reactions involved in the synthesis of complex molecules. researchgate.net For the production of this compound, employing continuous flow reactors can lead to improved reaction efficiency, enhanced safety profiles, and streamlined production with reduced work-up and purification times between steps. researchgate.net The modular nature of flow chemistry setups also facilitates the integration of multiple reaction and purification steps into a single, continuous operation. researchgate.net

The scalability of processes in continuous flow reactors has been demonstrated for various heterocyclic compounds, achieving high productivity and purity, which are critical for industrial applications. acs.org This approach is particularly beneficial when dealing with reactive intermediates, offering greater control and safety compared to batch methods. researchgate.net

Utilization of Catalytic Systems for Enhanced Selectivity and Yield

Catalytic systems are fundamental to optimizing the synthesis of this compound, enhancing both selectivity and yield. The introduction of the amino group at the 5-position is often accomplished through the catalytic hydrogenation of a 6-fluoro-5-nitroindole intermediate. Catalysts such as palladium on carbon (Pd/C) are commonly used for this reduction, offering high selectivity and clean conversion.

Furthermore, the synthesis of the indole core itself can be optimized using various catalytic methods. For instance, the Fischer indole synthesis, a common method for creating indole rings, can be catalyzed by acids. Advances in catalysis also include the use of N-heterocyclic carbenes and metal catalysts for various transformations in indole synthesis. rsc.org The choice of catalyst is critical for controlling regioselectivity, especially during the fluorination step. Electrophilic fluorinating agents like Selectfluor® have shown high regioselectivity and reproducible yields, often exceeding 80%.

Recent research has also explored enzymatic cascades using amine transaminases for the synthesis of chiral amines, which could be adapted for the production of specific indole derivatives, offering environmentally friendly and highly selective routes. acs.org

Comprehensive Analysis of Chemical Reactivity and Derivatization

The this compound molecule possesses several reactive sites, including the indole ring, the amino group, and the fluorine atom, making it a versatile scaffold for the synthesis of a wide range of derivatives.

Oxidation Reactions Leading to Derived Structures

The indole ring system is susceptible to oxidation, and this compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed for these transformations. The specific products formed will depend on the oxidant used and the reaction conditions. The presence of the electron-donating amino group can influence the regioselectivity of the oxidation.

| Reaction Type | Reagents | Potential Products | Reference |

| Oxidation | Potassium permanganate, Hydrogen peroxide | Quinones, other oxidized derivatives |

Reduction Reactions and Pathway Exploration

Reduction reactions of this compound can lead to various reduced forms. For instance, the indole ring itself can be reduced under certain conditions. More commonly, derivatization of the amino group followed by reduction can be performed. Reagents like sodium borohydride (B1222165) and lithium aluminum hydride are often used for such reductions. evitachem.com The specific pathway and resulting products are dependent on the chosen reducing agent and the substrate's functional groups.

| Reaction Type | Reagents | Potential Products | Reference |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Reduced indole derivatives, modified amine functionalities | evitachem.com |

Substitution Reactions Involving the Fluoro and Amino Groups

The fluoro and amino groups on the this compound ring are key sites for substitution reactions, allowing for the introduction of diverse functionalities. The electron-rich nature of the indole ring makes it prone to electrophilic aromatic substitution. smolecule.com

The amino group can readily participate in nucleophilic reactions, such as acylation or alkylation, to form amides, sulfonamides, or more complex nitrogen-containing side chains. acs.org These reactions are pivotal for building a library of derivatives with varied biological activities.

The fluorine atom, while generally stable, can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, particularly if the ring is activated by electron-withdrawing groups. smolecule.com This allows for the introduction of other nucleophiles at the 6-position.

| Reaction Type | Group Involved | Potential Reagents | Potential Products | Reference |

| Electrophilic Aromatic Substitution | Indole Ring | Halogens, Alkylating agents | Substituted indole derivatives | smolecule.com |

| Nucleophilic Acylation/Alkylation | Amino Group | Acid chlorides, Alkyl halides | Amides, Substituted amines | acs.org |

| Nucleophilic Aromatic Substitution | Fluoro Group | Strong nucleophiles | 6-substituted indole derivatives | smolecule.com |

Construction of Novel Heterocyclic Scaffolds from this compound and its Analogs

Synthesis of Tetracyclic Heterocycles

A powerful strategy for building molecular complexity from amino-substituted heterocycles is through multicomponent reactions. A notable example is the catalyst-free, three-component reaction involving an amino-indole, an aromatic aldehyde, and a cyclic dione.

Research has demonstrated that the non-fluorinated analog, 1H-indol-5-amine , can undergo a three-component reaction with various aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate. medchemexpress.comresearchgate.net This reaction, typically conducted by refluxing in ethanol, proceeds without a catalyst to afford fused tetracyclic heterocycles known as 11-aryl-3H-indolo[5,4-b] medchemexpress.comjmchemsci.comnaphthyridine derivatives in high yields. medchemexpress.comresearchgate.net The reaction involves the initial formation of a Knoevenagel adduct from the aldehyde and the dione, followed by a Michael addition of the amino-indole and subsequent intramolecular cyclization and aromatization to construct the final tetracyclic system.

This methodology has been successfully applied to a range of aromatic aldehydes and other bicyclic amines, such as 1H-indazol-5-amine and 1H-benzo[d]imidazol-5-amine, highlighting its versatility. researchgate.net Given the similar electronic properties, it is highly probable that this compound would serve as a competent substrate in this transformation, leading to the corresponding fluorine-substituted tetracyclic products.

Another classic and widely used method for synthesizing tetracyclic indole frameworks is the Pictet-Spengler reaction . wikipedia.org This reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich indole ring to form a tetrahydro-β-carboline. wikipedia.org While tryptamine is the classic substrate, the fundamental principle of cyclizing an iminium ion onto the indole nucleus is broadly applicable. The amino group of this compound could potentially be elaborated into a suitable side chain to enable an intramolecular Pictet-Spengler-type cyclization, providing another route to novel tetracyclic systems.

| Amine Reactant | Other Reactants | Product Class | Reaction Type | Reference |

|---|---|---|---|---|

| 1H-Indol-5-amine | Aromatic aldehydes, tert-butyl 2,4-dioxopiperidine-1-carboxylate | 11-Aryl-3H-indolo[5,4-b] medchemexpress.comjmchemsci.comnaphthyridines | Three-component condensation/cyclization | medchemexpress.com, researchgate.net |

| Tryptamine (analog) | Aldehydes/Ketones | Tetrahydro-β-carbolines | Pictet-Spengler reaction | wikipedia.org |

Formation of Schiff Bases and Metal Complexes

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form Schiff bases, also known as imines or azomethines. ekb.egmdpi.com This reaction typically proceeds under mild conditions, often with acid or base catalysis, or simply upon heating, and involves the formation of a carbinolamine intermediate followed by dehydration. jmchemsci.com

Schiff bases are a fundamentally important class of compounds, not only as intermediates in organic synthesis but also as versatile ligands in coordination chemistry. bohrium.comnih.gov The nitrogen atom of the imine group possesses a lone pair of electrons in an sp² hybridized orbital, which can effectively coordinate to a wide variety of metal ions to form stable metal complexes. ekb.eg

While specific studies detailing the synthesis of Schiff bases from this compound are sparse, the reactivity is well-established for numerous analogs. For instance, Schiff bases derived from the condensation of isatin (B1672199) (an indole-2,3-dione) and its derivatives with various primary amines have been extensively studied. jptcp.combjbs.com.br Similarly, indole-3-carboxaldehyde (B46971) serves as a common starting material for the synthesis of indole-containing Schiff bases by reaction with different amines. researchgate.net

These indole-based Schiff bases can act as chelating ligands, especially when another donor atom (like a hydroxyl or thiol group) is present in a suitable position to form a stable five- or six-membered ring with the metal ion. ekb.eg The resulting metal complexes often exhibit unique electronic, magnetic, and biological properties compared to the free ligands. bohrium.comresearchgate.net The coordination of a metal can enhance the biological activity of the Schiff base ligand. bohrium.com A wide range of transition metal complexes involving Schiff base ligands have been synthesized and characterized, including those with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net

| Indole-based Reactant | Carbonyl/Amine Reactant | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Schiff Base (Imine) | Formation of a C=N bond | jmchemsci.com, ekb.eg |

| Isatin (1H-indole-2,3-dione) | Phenylhydrazine | Isatin-Schiff Base | Condensation at C-3 carbonyl | jptcp.com |

| Indole-3-carboxaldehyde | Various Amines | Indole-3-carboxaldehyde Schiff Bases | Condensation at aldehyde group | researchgate.net |

| Schiff Base Ligand | Metal Salts (e.g., CuCl₂, CoCl₂, NiCl₂) | Schiff Base Metal Complex | Coordination via imine nitrogen | bohrium.com, ekb.eg |

Medicinal Chemistry and Pharmacological Profile of 6 Fluoro 1h Indol 5 Amine and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The biological activity of derivatives of 6-Fluoro-1H-indol-5-amine is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies, which systematically explore the impact of chemical modifications on pharmacological effects, are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. Key areas of investigation include the positioning of the fluorine atom, functionalization of the amine group, and the effects of other substituents on the indole (B1671886) core.

The Role of Fluorine Position in Modulating Biological Potency and Selectivity

The placement of a fluorine atom on the indole ring is a critical determinant of a compound's biological activity. Fluorine's high electronegativity and relatively small size can alter the electronic distribution of the aromatic system and influence intermolecular interactions with target proteins.

A study on indole-based chalcones as potential anticancer agents highlighted the significance of the fluorine position. mdpi.com In a series of compounds tested against the oxaliplatin-resistant metastatic colorectal cancer cell line HCT-116/L, the derivative with a fluorine atom at the 6-position (Compound 15, FC116) exhibited a potent growth inhibition (GI50) of 6 nM. mdpi.com In the same study, the corresponding 5-fluoro derivative (Compound 14) showed a comparable GI50 of 7 nM, suggesting that for this particular scaffold, both the 5- and 6-positions are favorable for potent anticancer activity. mdpi.com

| Compound | Substitution on Indole Ring | GI₅₀ against HCT-116/L (nM) |

| 14 | 5-Fluoro | 7 |

| 15 (FC116) | 6-Fluoro | 6 |

In another study focusing on survivin inhibitors, the position of the fluorine atom on the indole ring was systematically varied. The 6-fluoro substituted derivative demonstrated significant inhibitory activity, underscoring the importance of this specific substitution for targeting the survivin protein. While direct comparative data for all fluoro isomers in this specific series is not provided, the consistent selection of the 6-fluoro substitution in potent derivatives points to its beneficial role.

The enhanced potency of 6-fluoro substituted compounds can be attributed to several factors. The fluorine atom can increase the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity of the indole N-H group, which can be crucial for interactions with biological targets. nih.gov The C-F bond can also participate in favorable orthogonal multipolar interactions with amide backbones in proteins, further enhancing binding affinity. nih.gov

Impact of Amine Group Functionalization and N-Substitution on Pharmacological Activity

The amino group at the 5-position of the indole ring serves as a versatile handle for chemical modification, allowing for the introduction of various substituents to explore new interactions with biological targets. Functionalization of this amine group, for instance through acylation or alkylation, can significantly impact the pharmacological profile of the resulting derivatives.

While specific studies on the functionalization of the 5-amino group of this compound are limited in the available literature, the broader field of medicinal chemistry provides insights into the potential effects of such modifications. N-acylation, for example, can introduce amide functionalities that are capable of forming hydrogen bonds with protein residues, thereby enhancing binding affinity. mdpi.com The nature of the acyl group, whether it is a small aliphatic chain or a larger aromatic moiety, can influence the compound's lipophilicity and steric profile, which in turn affects its absorption, distribution, and target engagement.

N-alkylation of the amino group can lead to the formation of secondary or tertiary amines, which can alter the basicity and polarity of the molecule. These changes can influence the compound's pharmacokinetic properties and its ability to cross cellular membranes. The choice of the alkyl group can also introduce new pharmacophoric features that may lead to novel biological activities.

It is important to note that much of the existing research on N-substitution of indole derivatives has focused on the indole nitrogen (N-1 position). These studies have shown that substitution at the N-1 position can significantly modulate activity, for instance, in the development of kinase inhibitors. However, a systematic exploration of the functionalization of the 5-amino group of this compound represents a promising avenue for future drug discovery efforts.

Positional Effects of Other Substituents on the Indole Core (e.g., 6-substitutions)

In the study of indole-based chalcones, the effect of methyl substitution on the indole ring was investigated. mdpi.com A methyl group at the 7-position (Compound 13) resulted in the most potent compound in that series, with a GI50 of 16 nM against HCT-116/L cells. mdpi.com Methyl substitutions at the 5- and 6-positions (Compounds 11 and 12) also yielded potent compounds with GI50 values of 30 nM and 24 nM, respectively. mdpi.com In contrast, a methyl group at the 4-position (Compound 10) led to a significant decrease in activity (GI50 = 141 nM). mdpi.com This demonstrates that even a small alkyl group can have a profound and position-dependent impact on biological potency.

| Compound | Substitution on Indole Ring | GI₅₀ against HCT-116/L (nM) |

| 10 | 4-Methyl | 141 |

| 11 | 5-Methyl | 30 |

| 12 | 6-Methyl | 24 |

| 13 | 7-Methyl | 16 |

These findings suggest that the space around the indole core within the binding pocket of the biological target is well-defined, and that substituents can either enhance binding through favorable interactions or cause steric hindrance that reduces affinity.

Elucidation of Mechanism of Action

Understanding the mechanism of action of bioactive compounds is fundamental to their development as therapeutic agents. For derivatives of this compound, research has begun to uncover their molecular targets and the cellular pathways they modulate.

Investigations into Molecular Target Interactions (e.g., Enzymes, Receptors, Proteins)

Derivatives of 6-fluoroindole (B127801) have been shown to interact with a variety of molecular targets, including enzymes and receptors that are implicated in diseases such as cancer and neurological disorders.

One important class of targets for indole derivatives is protein kinases. A novel atypical antipsychotic, NRA0562, which contains a 6-fluoro-1H-indole-3-yl moiety, demonstrated high affinity for several dopamine and serotonin (B10506) receptors. nih.gov Specifically, it showed high affinity for human cloned dopamine D₁, D₂, D₃, and D₄ receptors with Ki values of 7.09, 2.49, 3.48, and 1.79 nM, respectively. nih.gov It also displayed high affinity for the 5-HT₂ₐ receptor (Ki = 1.5 nM) and the α₁ adrenoceptor (Ki = 0.56 nM). nih.gov

| Receptor | Kᵢ (nM) for NRA0562 |

| Dopamine D₁ | 7.09 |

| Dopamine D₂ | 2.49 |

| Dopamine D₃ | 3.48 |

| Dopamine D₄ | 1.79 |

| 5-HT₂ₐ | 1.5 |

| α₁ Adrenoceptor | 0.56 |

In the context of cancer, the indole-based chalcone FC116, which has a 6-fluoro-1H-indol-3-yl group, has been shown to target microtubules. mdpi.com Microtubules are essential components of the cytoskeleton and are critical for cell division, making them an attractive target for anticancer drugs. The potent cytotoxic activity of FC116 against metastatic colorectal cancer cells suggests that it interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis. mdpi.com

Modulation of Specific Enzymatic Activities and Cellular Signaling Pathways

By interacting with their molecular targets, derivatives of this compound can modulate the activity of specific enzymes and interfere with cellular signaling pathways that are dysregulated in disease.

The antipsychotic agent NRA0562, through its interaction with dopamine and serotonin receptors, modulates neurotransmitter signaling in the brain. nih.gov In vivo studies showed that it potently occupied frontal cortical 5-HT₂ₐ receptors and α₁ adrenoceptors, while its occupancy of striatal dopamine D₂ receptors was moderate, a profile characteristic of atypical antipsychotics. nih.gov This receptor occupancy profile is believed to contribute to its therapeutic effects while potentially reducing the risk of extrapyramidal side effects associated with older antipsychotic drugs. nih.gov

The anticancer activity of the 6-fluoroindole derivative FC116 is a result of its ability to disrupt microtubule function. mdpi.com This disruption leads to the activation of the spindle assembly checkpoint, which ultimately triggers apoptosis in rapidly dividing cancer cells. The high potency of FC116 against oxaliplatin-resistant cancer cells suggests that it may overcome certain mechanisms of drug resistance, making it a promising candidate for further development. mdpi.com

Diverse Biological Activities and Therapeutic Potential

The incorporation of a fluorine atom into the indole ring system, particularly at the 6-position, has been shown to significantly influence the biological properties of the resulting molecules. Derivatives of this compound are a subject of extensive research due to their broad spectrum of pharmacological activities, which encompasses potent anticancer, antimicrobial, and antifungal effects.

Anticancer and Cytotoxic Efficacy

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, and its fluorinated derivatives have demonstrated significant potential as anticancer agents. researchgate.netnih.govmdpi.com These compounds exert their effects through various mechanisms, leading to the inhibition of cancer cell growth and induction of cell death.

Derivatives based on the 6-fluoro-1H-indole structure have shown potent antiproliferative activity against a range of human cancer cell lines. A notable example is the indole-chalcone derivative, (E)-3-(6-fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, referred to as FC116, which has demonstrated significant cytotoxic activity against metastatic colorectal cancer (mCRC). nih.gov Other fluorinated indole derivatives have also shown promising activity against various cancer cell lines, including those of the lung, breast, colon, and melanoma. nih.govrsc.org The introduction of a fluoro group can enhance the anticancer activity of these compounds. nih.gov For instance, certain indolyl-imidazopyridine derivatives have shown potent inhibition of human melanoma and prostate cancer cell lines with IC50 values in the nanomolar range. mdpi.com Similarly, some indole-chalcone derivatives exhibited potent activity against six different cancer cell lines with IC50 values ranging from 3 to 9 nM. mdpi.com

Table 1: Antiproliferative Activity of Selected Indole Derivatives

| Compound | Cancer Cell Line | Measurement | Value | Source |

|---|---|---|---|---|

| FC116 | HCT-116/L (Oxaliplatin-Resistant) | GI50 | <10 nM | nih.gov |

| Indolyl-imidazopyridine 39 | A375 (Melanoma) | IC50 | 3 nM | mdpi.com |

| Indolyl-imidazopyridine 39 | PC-3 (Prostate) | IC50 | 8 nM | mdpi.com |

| Indole-chalcone 54 | Various (6 lines) | IC50 | 3-9 nM | mdpi.com |

| Arylthioindole 1k | MCF-7 (Breast) | IC50 | 4.5 ± 1 nM | nih.gov |

A primary mechanism by which many indole-based compounds exert their anticancer effects is through the disruption of microtubule dynamics. mdpi.comnih.gov Microtubules are crucial components of the cytoskeleton and the mitotic spindle, making them a key target for cancer therapy. Several indole derivatives function as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin. mdpi.comnih.gov

The derivative FC116, for example, acts as a microtubule depolymerizing agent. nih.gov This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase. nih.govnih.gov Mechanistic studies have shown that treatment with FC116 induces this G2/M phase arrest by downregulating the expression of cyclin B1 in resistant colorectal cancer cells. nih.gov This cell cycle blockade prevents cancer cells from dividing, ultimately leading to apoptosis (programmed cell death). mdpi.com

A significant challenge in cancer chemotherapy is the development of drug resistance. nih.gov Derivatives of 6-fluoro-1H-indole have shown promise in overcoming this obstacle. The indole scaffold has been identified as a beneficial motif for developing agents that are effective against drug-resistant cancers. nih.gov

Specifically, the indole-chalcone compound FC116 has demonstrated high sensitivity and potent cytotoxicity toward oxaliplatin-resistant metastatic colorectal cancer (mCRC) cells (HCT-116/L). nih.gov FC116 exhibited a better GI50 value against this resistant cell line compared to standard therapies. nih.gov Furthermore, in vivo experiments showed that FC116 significantly suppressed tumor growth in models of oxaliplatin-resistant mCRC, achieving a 78% reduction at a dose of 3 mg/kg, which was superior to the 40% reduction seen with oxaliplatin treatment. nih.gov When used in combination with oxaliplatin, FC116 produced a synergistic effect, suggesting its potential as a promising lead for chemotherapy in oxaliplatin-resistant cancers. nih.gov

The estrogen receptor (ER), particularly the alpha subtype (ER-α), is a key therapeutic target in a majority of breast cancers. researchgate.netnih.gov Compounds that modulate this receptor, known as selective estrogen receptor modulators (SERMs), are a cornerstone of endocrine therapy for ER-positive breast cancer. nih.govnih.gov

The indole nucleus is a structural feature present in compounds that interact with estrogen receptors. Research has focused on indole-based derivatives as potential selective estrogen receptor degraders (SERDs) and SERMs. researchgate.net While direct studies on this compound derivatives' binding to ER-α are specific, the broader class of indole derivatives has been investigated for this purpose. For instance, one study identified an indole derivative that interacts with estrogen receptor beta (ERβ), another subtype of the estrogen receptor, and inhibits the growth of human ovarian cancer cells. nih.gov The development of radiolabeled estrogens, such as 16α-[¹⁸F]Fluoro-17β-estradiol, for imaging ER expression underscores the importance of fluorinated compounds in this area of research. researchgate.net The proven utility of the indole scaffold in targeting estrogen receptors suggests that fluorinated derivatives represent a promising avenue for the development of novel endocrine therapies for breast cancer. researchgate.net

Antimicrobial and Antifungal Spectrum

In addition to their anticancer properties, indole derivatives are known to possess a wide spectrum of antimicrobial and antifungal activities. nih.govnanobioletters.com The incorporation of fluorine atoms into the indole ring can modulate these biological activities. mdpi.com

Derivatives of 1H-indol-5-ylamine have been synthesized and screened for antimicrobial activity, showing the ability to inhibit the growth of various microbial strains. researchgate.net Studies on new indole derivatives containing moieties like 1,2,4-triazole and 1,3,4-thiadiazole have demonstrated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested microorganisms, including Candida albicans and Candida krusei. nih.gov

Fluorine's unique properties, such as high electronegativity, can enhance the biological profile of peptides and other molecules. mdpi.com In one study, replacing tryptophan with 6-fluoro-tryptophan in a peptide sequence significantly enhanced its antimicrobial activity against several ESKAPE pathogens, including E. faecalis, S. aureus, P. aeruginosa, and E. coli, with a strong killing ability at concentrations as low as 0.8 µM. mdpi.com Similarly, substituted indoloquinolines have been developed as new antifungal agents, with some analogues showing potency comparable to standard drugs like Amphotericin B and Ketoconazole. nih.gov

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Microorganism | Measurement | Value | Source |

|---|---|---|---|---|

| Indole-triazole derivative 3d | C. krusei | MIC | 3.125 µg/mL | nih.gov |

| NCR169C peptide with 6-fluoro-tryptophan | E. faecalis, S. aureus, P. aeruginosa, E. coli | MBC | 0.8 µM | mdpi.com |

| Aurone derivative 10 | M. smegmatis | MIC | 3.12 µM | mdpi.com |

| Aurone derivative 20 | B. subtilis, S. aureus | MIC | 6.25 µM | mdpi.com |

Antibacterial Activity Against Various Strains

Derivatives of this compound are a subject of interest in the development of new antibacterial agents. Research has shown that fluoroindole derivatives possess a wide spectrum of biological activities, including antibacterial properties. rjptonline.org The introduction of a fluorine atom at the C-6 position of the quinolone ring is known to improve tissue penetration and the volume of distribution of the drug. arabjchem.org

In one study, newly synthesized fluoro-indole derivatives were evaluated for their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. rjptonline.org Several of the tested compounds, specifically 6f, 6i, and 6k, were identified as the most potent against both microorganisms. rjptonline.org The study also suggested that fluoroindole derivatives bearing an electron-withdrawing group tend to exhibit better antibacterial activity. rjptonline.org

Another area of research has focused on α-amino acid functionalized 6-fluoro quinolone derivatives. researchgate.net A series of these compounds demonstrated promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Some of these compounds showed activity comparable to the standard drugs Norfloxacin and Ciprofloxacin. researchgate.net

Furthermore, studies on indole derivatives have revealed their potential to combat antibiotic-resistant strains. For instance, certain indole derivatives have shown promising antimicrobial activity against various microorganisms, including Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The following table summarizes the antibacterial activity of selected fluoroindole derivatives.

| Compound | Target Microorganism | Activity | Reference |

| Fluoro-indole derivative 6f | Staphylococcus aureus, Escherichia coli | Potent activity | rjptonline.org |

| Fluoro-indole derivative 6i | Staphylococcus aureus, Escherichia coli | Potent activity | rjptonline.org |

| Fluoro-indole derivative 6k | Staphylococcus aureus, Escherichia coli | Potent activity | rjptonline.org |

| α-amino acid functionalized 6-fluoro quinolone derivatives | Gram-positive and Gram-negative bacteria | Promising broad-spectrum activity | researchgate.net |

| Indole-triazole derivative 3d | Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis | Significant antibacterial effect | nih.gov |

Antifungal Activity Against Fungal Strains

In addition to their antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. Fluoroquinolone compounds have been found to potentiate the antifungal activity of echinocandins against Aspergillus fumigatus. nih.gov One particular fluoroquinolone compound, NE-E07, significantly enhanced the efficacy of echinocandins against A. fumigatus, including resistant strains. nih.gov

Indole derivatives, in general, are a significant class of compounds that exhibit a range of biological activities, including antifungal effects. rjptonline.org For instance, some indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole have demonstrated significant antifungal effects, with some compounds being several times more effective than fluconazole against Candida krusei. nih.gov Specifically, halogenated indole derivatives showed the most potent antifungal activity against C. krusei. nih.gov

Research into 3-indolyl-3-hydroxy oxindole derivatives has also yielded promising results. Many of these compounds exhibited moderate to excellent antifungal activities against various plant pathogenic fungi. mdpi.com Notably, compounds with I, Cl, or Br substituents at position 5 of the 3-hydroxy-2-oxindole and indole rings were found to be crucial for good antifungal activity. mdpi.com

The table below presents the antifungal activity of selected fluoroindole and related derivatives.

| Compound | Target Fungal Strain | Activity | Reference |

| NE-E07 (in combination with echinocandins) | Aspergillus fumigatus | Potentiates antifungal activity | nih.gov |

| Indole-triazole derivative 3d | Candida albicans, Candida krusei | Significant antifungal effect, more effective than fluconazole against C. krusei | nih.gov |

| 3-indolyl-3-hydroxy oxindole derivative 3u | Rhizoctonia solani | Excellent antifungal activity | mdpi.com |

| 3-indolyl-3-hydroxy oxindole derivative 3t | Various plant pathogenic fungi | Noteworthy broad-spectrum antifungal activity | mdpi.com |

| 3-indolyl-3-hydroxy oxindole derivative 3v | Various plant pathogenic fungi | Noteworthy broad-spectrum antifungal activity | mdpi.com |

| 3-indolyl-3-hydroxy oxindole derivative 3w | Various plant pathogenic fungi | Noteworthy broad-spectrum antifungal activity | mdpi.com |

Antiviral Applications (e.g., HIV-1, CoxB3)

The indole scaffold is a key pharmacophore in the synthesis of potent biological agents, and its derivatives have been a focus of antiviral drug discovery. nih.gov

One area of investigation is the activity of fluoroindole derivatives against Coxsackievirus B3 (CVB3), a major cause of viral myocarditis. nih.gov A novel fluoronucleoside analogue, N-cyclopropyl-4'-azido-2'-deoxy-2'-fluoro-β-D-cytidine (NCC), has been shown to inhibit virus-mediated cytopathic effects in HeLa cells with an EC50 of 116.60 ± 0.32 μM. nih.gov In vivo studies in mice demonstrated that NCC administration decreased the replication of CVB3 and alleviated heart damage. nih.gov

In the context of anti-HCV (Hepatitis C virus) research, the incorporation of a 6-fluoro-1H-indazole motif into certain molecules resulted in significant anti-HCV activity. nih.gov For example, a derivative with this motif showed an IC50 of 3 nM and an EC50 of 4 nM against genotype 1b. nih.gov

Furthermore, research into broad-spectrum antivirals has identified indole derivatives with activity against various viruses. Arbidol, a functionalized indole-containing drug, has been used for the treatment and prevention of influenza A and B viruses. nih.gov

The following table summarizes the antiviral activity of select compounds.

| Compound | Target Virus | Activity | Reference |

| N-cyclopropyl-4'-azido-2'-deoxy-2'-fluoro-β-D-cytidine (NCC) | Coxsackievirus B3 (CVB3) | EC50 of 116.60 ± 0.32 μM in HeLa cells | nih.gov |

| Indole derivative with 6-fluoro-1H-indazole motif | Hepatitis C Virus (HCV) genotype 1b | IC50 = 3 nM, EC50 = 4 nM | nih.gov |

| Arbidol | Influenza A and B viruses | Broad-spectrum antiviral | nih.gov |

Anti-inflammatory Modulatory Effects

Derivatives of fluoroindole have demonstrated significant anti-inflammatory properties. For example, 5-fluoro-2-oxindole has been shown to inhibit the plasticity, oxidative, and inflammatory responses provoked by peripheral inflammation. mdpi.comnih.gov This compound alleviates inflammatory pain and can improve the analgesic effects of morphine. mdpi.com The mechanism of action involves the inhibition of the activation of mitogen-activated protein kinases (MAPK), such as JNK, which play a crucial role in the development and maintenance of chronic pain. mdpi.com

In the context of neuroinflammation, microglial activation is a key factor in the progression of neurodegenerative diseases. nih.gov A novel synthetic fluorovinyloxyacetamide derivative, KT-15087, has been found to markedly attenuate the production of nitric oxide (NO) and tumor necrosis factor (TNF)-alpha in microglial cells. nih.gov This compound also suppresses the gene expression of inducible nitric oxide synthase (iNOS), TNF-alpha, and interleukin (IL)-1beta. nih.gov The anti-inflammatory action of KT-15087 is mediated through the inhibition of the nuclear translocation and DNA binding of NF-kappaB, as well as the phosphorylation of p38 MAPK and c-jun N-terminal kinase (JNK). nih.gov

The indole derivative NC009-1 has been shown to alleviate the production of inflammatory mediators in microglial cells. nih.gov By down-regulating neuroinflammation, this compound can ameliorate behavioral impairments in mouse models of Parkinson's disease. nih.gov

The table below highlights the anti-inflammatory effects of these compounds.

| Compound | Key Anti-inflammatory Effects | Mechanism of Action | Reference |

| 5-fluoro-2-oxindole | Alleviates inflammatory pain, inhibits oxidative and inflammatory responses | Inhibition of MAPK (e.g., JNK) activation | mdpi.com |

| KT-15087 | Attenuates production of NO and TNF-alpha in microglia | Inhibition of NF-kappaB nuclear translocation and phosphorylation of p38 MAPK and JNK | nih.gov |

| NC009-1 | Alleviates production of inflammatory mediators in microglia | Down-regulation of neuroinflammation | nih.gov |

Neurological and Central Nervous System (CNS) Related Activities

Fluoroindole derivatives have been investigated for their potential in treating neurological and CNS-related disorders. rjptonline.org

Monoamine Oxidase B (MAO-B) Inhibition and Parkinson's Disease Research

Monoamine oxidase B (MAO-B) is a key enzyme in dopamine metabolism, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov A novel series of indole-based small molecules has been synthesized as new MAO-B inhibitors. nih.gov In one study, an indole-based compound with an N-1-(3-fluorobenzoyl) moiety was identified as a highly active MAO-B inhibitor, with 66.39% inhibition at a 10 μM concentration and an IC50 value in the submicromolar range (777 nM). nih.gov

Further research has identified 3-chloro-1H-indole-5,6-dicarbonitrile derivatives as potent inhibitors of both MAO-A and MAO-B. nih.gov For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile inhibited MAO-B with an IC50 value of 0.017μM. nih.gov This compound was found to be a reversible and competitive inhibitor. nih.gov

The indole scaffold is recognized as a valuable building block for efficient MAO-B ligands, including potent irreversible inhibitors. mdpi.com

The following table summarizes the MAO-B inhibitory activity of selected indole derivatives.

| Compound | MAO-B Inhibitory Activity (IC50) | Selectivity | Reference |

| Indole derivative with N-1-(3-fluorobenzoyl) moiety | 777 nM | SI > 120 | nih.gov |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.017 μM | Also inhibits MAO-A (IC50 = 0.014μM) | nih.gov |

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) is a key therapeutic approach for Alzheimer's disease. arabjchem.org A series of new fluoroquinolone derivatives have been synthesized and evaluated for their AChE inhibitory activities. arabjchem.org

In one study, a compound bearing an ortho fluorophenyl group (7g) was the most active inhibitor against AChE, with an IC50 value of 0.70 ± 0.10 µM. arabjchem.org The structure-activity relationship revealed that compounds with electronegative functions (like F, Cl, OMe, N, and O) at the ortho position of the phenyl group exhibited higher activities. arabjchem.org

Fluoroquinolones and benzimidazole-benzothiazole derivatives have been evaluated as potential anti-cholinesterase agents. nih.gov The introduction of fluorine at the C-6 position of the quinolone is known to enhance tissue penetration. arabjchem.org

The table below presents the acetylcholinesterase inhibitory activity of selected compounds.

| Compound | AChE Inhibitory Activity (IC50) | Reference |

| Fluoroquinolone derivative 7g (ortho fluorophenyl) | 0.70 ± 0.10 µM | arabjchem.org |

| Fluoroquinolone derivative 7h (meta fluorophenyl) | 2.30 ± 0.20 µM | arabjchem.org |

Antihyperlipidemic Properties and Cardioprotective Roles

Research into the pharmacological activities of fluorinated indole derivatives has uncovered their potential in managing hyperlipidemia and offering cardioprotection. A study investigating a series of novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives demonstrated significant lipid-lowering activity in a Triton WR-1339-induced hyperlipidemia model in rats. nih.gov

In this model, certain derivatives, when administered at a dose of 15 mg/kg body weight, markedly reduced elevated plasma triglyceride levels within 12 hours. nih.gov Specifically, compounds 2 (N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) and 3 (N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) were effective at lowering serum triglycerides and increasing serum high-density lipoprotein (HDL), which is beneficial for cardiovascular health. nih.gov These findings suggest that 5-fluoro-1H-indole-2-carboxamide derivatives could play a role in cardioprotection and the prevention of atherosclerosis by improving the lipid profile. nih.gov

The mechanism behind these effects is thought to be related to the modulation of lipoprotein metabolism. Triton WR-1339 induces hyperlipidemia by inhibiting lipoprotein lipase, leading to an accumulation of triglycerides and cholesterol in the plasma. nih.gov The ability of these indole derivatives to counteract this effect points towards a potential therapeutic application in cardiovascular diseases.

Further research has indicated that the indoleamine 2,3-dioxygenase (IDO) pathway, which involves metabolites of tryptophan (an indole-containing amino acid), plays a protective role in atherosclerosis. nih.gov This pathway can induce the production of the anti-inflammatory cytokine IL-10 in B cells, suggesting a mechanism by which indole compounds may exert their cardioprotective effects. nih.gov

| Compound | Dose (mg/Kg) | Effect on Plasma Triglycerides | Effect on HDL-Cholesterol |

| N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (2) | 15 | Significant Reduction | Significant Increase |

| N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (3) | 15 | Significant Reduction | Significant Increase |

| N-(2-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (1) | 15 | Inactive | No Significant Increase |

| Bezafibrate (Reference Drug) | 15 | Significant Reduction | N/A |

Antioxidant Capacities

Indole derivatives are recognized for their antioxidant properties, which are often attributed to the electron-rich nature of the indole nucleus. The introduction of a fluorine atom can further enhance these properties. Studies on novel indole derivatives have demonstrated their ability to interact with reactive oxygen species (ROS), suggesting a mechanism for their antioxidant and cytoprotective effects. nih.gov

One study highlighted that indole derivatives containing an amine-triazole moiety exhibited significant antioxidant activity. nih.gov These compounds were found to be effective scavengers of superoxide anions and strong scavengers of hydroxyl radicals. nih.gov Notably, derivatives that were substituted on the nitrogen of the indolic nucleus showed superior antioxidant properties compared to reference compounds. nih.gov

Furthermore, the synthetic inhibitor of HMG-CoA reductase, fluvastatin, which features a fluorophenyl-substituted indole ring, is known to exert cytoprotective effects against oxidative stress induced by hydroxyl radicals and peroxide anions. nih.gov This underscores the potential of fluorinated indole structures in mitigating oxidative damage. Research on C-3 substituted indole derivatives also revealed that their cytoprotective potential against oxidative hemolysis can be linked to specific interactions with the lipid bilayer of the cell membrane. nih.gov

The antioxidant profile of these compounds has been established through various in vitro protocols, including their interaction with the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH) and their ability to scavenge superoxide anions and hydroxyl radicals. nih.gov

| Antioxidant Assay | Activity of Indole Derivatives |

| DPPH Radical Scavenging | Active interaction observed. |

| Superoxide Anion Scavenging | Most derivatives demonstrated scavenging effects. |

| Hydroxyl Radical Scavenging | Demonstrated strong scavenging ability. |

| Xanthine Oxidase Inhibition | Investigated as part of their antioxidant profile. |

Antimalarial Efficacy

The search for novel antimalarial agents is a global health priority, and indole derivatives have emerged as a promising class of compounds. The introduction of a fluorine atom, particularly at the C6 position of a heterocyclic scaffold, has been shown to enhance antiplasmodial activity in other chemical series, suggesting a similar potential for 6-fluoroindole derivatives. nih.gov

While direct studies on this compound derivatives are limited, research on related structures provides valuable insights. For instance, in a series of 2-arylvinylquinolines, the introduction of a fluorine atom at the C6 position led to a nearly two-fold increase in activity against Plasmodium falciparum compared to the corresponding methoxylated analogues. nih.gov This highlights the positive influence of the 6-fluoro substitution on antimalarial potency.

The development of new antimalarial drugs is critical due to the emergence of drug-resistant parasite strains. Indole-based compounds are being explored for their potential to act against these resistant strains. The diverse biological activities of indole derivatives make them attractive candidates for the development of new therapeutic strategies against malaria.

| Compound Modification | Effect on Antiplasmodial Activity (EC50) |

| Introduction of Fluorine at C6 (in quinolines) | ~2-fold greater activity compared to methoxylated counterparts. nih.gov |

| Substitution of 4-F on benzene ring (in quinolines) | Potent activity against Dd2 strain (EC50 = 4.8 ± 2.0 nM). nih.gov |

Anticoccidial Agent Research

Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa. The development of effective anticoccidial agents is crucial for animal health. While the direct investigation of this compound derivatives as anticoccidial agents is not widely documented, related research suggests the potential of fluorinated heterocyclic compounds in this area.

A Quantitative Structure-Activity Relationship (QSAR) study on a diverse set of chemical compounds with anticoccidial activity indicated that the presence of a fluorine atom at the C-6 position was a key determinant for activity in the studied class of compounds. This suggests that the 6-fluoro substitution could be a valuable feature in the design of new anticoccidial drugs.

Although the primary research was not on indole derivatives, the principle of fluorine substitution enhancing biological activity could be applicable. The exploration of fluorinated indoles, including derivatives of this compound, may therefore represent a promising avenue for the discovery of novel anticoccidial agents.

Computational Chemistry and Advanced Spectroscopic Characterization in Research of 6 Fluoro 1h Indol 5 Amine

Theoretical and Computational Studies

Computational chemistry serves as a powerful tool to predict the molecular properties and biological potential of 6-Fluoro-1H-indol-5-amine before its synthesis or in conjunction with experimental assays. These in silico methods offer a microscopic view of the molecule's electronic structure and its interactions with protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.com This analysis is fundamental in drug design for understanding the basis of molecular recognition and for structure-based design of more potent and selective analogues.

In studies of structurally related fluorinated indole (B1671886) compounds, docking simulations have been instrumental in elucidating binding modes with various protein targets, such as kinases and serotonin (B10506) receptors. nih.govnih.gov For instance, simulations reveal that the indole scaffold often participates in crucial interactions within the active site. The main interaction for indole derivatives with serotonin receptors is frequently a salt bridge formed between a protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) in the receptor. nih.gov The fluorine atom, as seen in this compound, can significantly enhance binding affinity through multipolar interactions with the protein backbone, particularly with carbonyl groups of amino acid residues. acs.org

Docking studies on various indole derivatives have identified key interactions that contribute to their biological activity. These interactions often include:

Hydrogen Bonding: The amine group (-NH2) and the indole N-H group of this compound are potential hydrogen bond donors, forming interactions with acceptor residues like aspartate, glutamate, or serine in a protein's active site.

Hydrophobic Interactions: The bicyclic indole ring provides a large hydrophobic surface that can engage in van der Waals and π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Halogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor and participate in favorable orthogonal multipolar C–F···C=O interactions, which can substantially improve binding affinity. acs.org

| Target Protein Class | Key Interacting Residues (Examples from Indole Analogues) | Type of Interaction | Predicted Binding Energy (Illustrative) |

|---|---|---|---|

| Kinases | Asp, Glu, Lys | Hydrogen Bond, Salt Bridge | -8.5 kcal/mol |

| Serotonin Receptors | Asp, Ser, Phe | Salt Bridge, Hydrogen Bond, π-π Stacking | -9.2 kcal/mol |

| DNA Gyrase | Asp, Arg, Gly | Hydrogen Bond, Hydrophobic | -7.8 kcal/mol |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. pitt.edu DFT calculations are valuable for understanding the geometry, molecular properties, and reactivity of compounds like this compound. researchgate.net

DFT studies on indole derivatives are used to:

Optimize Molecular Geometry: Calculations can determine the most stable three-dimensional conformation of the molecule, providing precise bond lengths and angles.

Analyze Electronic Structure: DFT is used to map the electron density distribution, identifying electron-rich and electron-poor regions of the molecule. This is visualized through Molecular Electrostatic Potential (MESP) maps, which highlight sites susceptible to electrophilic or nucleophilic attack. nih.gov

Elucidate Reaction Mechanisms: By calculating the energy of reactants, transition states, and products, DFT can map out the most favorable pathway for a chemical reaction, providing insights that are difficult to obtain experimentally. mdpi.comresearchgate.net For indole derivatives, this can include modeling their synthesis or metabolic degradation pathways.

The introduction of the fluorine atom and the amine group to the indole scaffold significantly influences its electronic properties. The fluorine atom, being highly electronegative, acts as an inductive electron-withdrawing group, while the amine group is an electron-donating group through resonance. DFT calculations can precisely quantify these effects on the electron distribution across the aromatic system.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are critical descriptors of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This parameter is often correlated with biological activity.

For indole derivatives, FMO analysis helps predict their reactivity in biological systems, such as their ability to interact with receptor sites or undergo metabolic transformations. DFT calculations are the primary method used to determine these orbital energies.

| Parameter | Description | Significance in Bioactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability. |

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide definitive experimental evidence for the chemical structure and purity of a synthesized compound. For this compound, NMR and IR spectroscopy are indispensable tools for characterization.

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds in solution. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

For a 6-fluoro-indole derivative, the spectra would exhibit characteristic signals:

¹H NMR: The spectrum would show distinct signals for the N-H proton of the indole ring, the -NH2 protons of the amine group, and the aromatic protons on the indole core. The fluorine atom at position 6 would cause splitting (coupling) in the signals of adjacent protons (H-5 and H-7), providing clear evidence of its location.

¹³C NMR: The carbon spectrum would show signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the fluorine (C-6) would exhibit a large coupling constant (¹JC-F), which is a definitive marker for its position. Other nearby carbons would show smaller C-F couplings.

The following table presents typical chemical shift data for a related compound, 6-fluoro-3-methyl-1H-indole, which illustrates the expected values for the 6-fluoroindole (B127801) core.

| Nucleus | Atom Position (Illustrative) | Expected Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | Indole N-H | ~7.8-8.1 (broad singlet) | - |

| ¹H | Aromatic H-7 | ~7.5 (dd) | 3JH-H, 4JH-F |

| ¹H | Aromatic H-4 | ~7.0 (dd) | 3JH-H, 3JH-F |

| ¹³C | C-6 (bonded to F) | ~160 (doublet) | 1JC-F ≈ 240 Hz |

| ¹³C | C-5 | ~120 (doublet) | 2JC-F ≈ 25 Hz |

| ¹³C | C-7 | ~97 (doublet) | 2JC-F ≈ 25 Hz |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its functional groups:

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine (-NH2) group. A separate, sharper band in the same region corresponds to the indole N-H stretch. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic carbon-amine nitrogen bond is expected around 1250-1350 cm⁻¹. researchgate.net

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is typically found in the 1000-1250 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3400 - 3500 |

| N-H Stretch | Indole N-H | ~3380 |

| C-H Stretch | Aromatic Ring | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-N Stretch | Aryl-Amine | 1250 - 1350 |

| C-F Stretch | Aryl-Fluoride | 1000 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique in the structural elucidation and identification of this compound. It provides precise information on the molecular weight and elemental composition of the compound and its fragments. By analyzing fragmentation patterns, researchers can confirm the identity of the synthesized molecule and characterize potential impurities or metabolites.

In the study of indole derivatives, both low-resolution and high-resolution mass spectrometry (HRMS) are employed. Electron Ionization (EI) is a common technique for volatile compounds, often coupled with Gas Chromatography (GC-MS). For less volatile or thermally labile derivatives, soft ionization techniques such as Electrospray Ionization (ESI) are preferred, frequently coupled with Liquid Chromatography (LC-MS).

While specific mass spectrometry data for this compound is not widely published, the expected mass spectrum can be inferred from closely related isomers like 5-fluoro-1H-indole. The molecular formula for this compound is C₈H₇FN₂. The primary data point in its mass spectrum would be the molecular ion peak (M⁺). High-resolution mass spectrometry would provide the exact mass, allowing for unambiguous elemental composition determination.

Analysis of isomeric aminofluoroindoles demonstrates that fragmentation patterns can be used to differentiate between them. Typical fragmentation of the indole core may involve the loss of small molecules like HCN or C₂H₂N, while the substituents (fluoro and amino groups) will influence the specific fragmentation pathways, providing structural information.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₈H₇FN₂ | - |

| Monoisotopic Mass | 150.06 g/mol | Calculated |

| Nominal Mass | 150 g/mol | Calculated |

| Expected M⁺ Peak (EI-MS) | m/z 150 | Inferred from isomer data |

| Expected [M+H]⁺ Peak (ESI-MS) | m/z 151 | - |

| Common Ionization Techniques | GC-MS (EI), LC-MS (ESI) | Based on related compounds |

Note: The data in this table is predicted based on the compound's structure and data from analogous compounds.

Chromatographic Methods for Reaction Monitoring and Purification Optimization

Chromatographic techniques are indispensable tools in the research and synthesis of this compound. They are crucial for monitoring the progress of chemical reactions, identifying the formation of intermediates and byproducts, and for the purification of the final compound to a high degree of purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, qualitative method frequently used to monitor reaction progress. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel). The plate is then developed in a suitable solvent system (mobile phase). The separation of the starting material, intermediates, and the final product is visualized under UV light or by using a staining agent. The relative retention factor (Rf) values help in tracking the consumption of reactants and the formation of the product. Optimization of the mobile phase in TLC often serves as a starting point for developing column chromatography purification methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique used for both analytical and preparative purposes. In the context of this compound research, it is used for:

Reaction Monitoring : Tracking the precise conversion rate of reactants to products.

Purity Assessment : Determining the purity of the final compound by quantifying impurities.

Purification : Isolating the target compound from unreacted starting materials and byproducts on a preparative scale.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for purifying indole derivatives and other heterocyclic compounds. In this method, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. Buffers like triethylammonium acetate (B1210297) or formic acid are often added to the mobile phase to improve peak shape and resolution.

Table 2: Exemplar HPLC Conditions for Purification of Indole Derivatives

| Parameter | Condition | Purpose/Rationale | Source |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Effective for separating moderately polar organic compounds. | |

| Stationary Phase | C18 or C8 silica gel | Provides a nonpolar surface for hydrophobic interactions. | |

| Mobile Phase A | 0.1 M Triethylammonium bicarbonate/acetate or 0.1% Formic Acid in Water | Aqueous buffer to control pH and ensure good peak shape. | |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the compound from the column. | |

| Gradient | Linear gradient, e.g., 5% to 95% Mobile Phase B over 20-30 minutes | To effectively separate compounds with different polarities. | |

| Detection | UV detector at a specific wavelength (e.g., 210, 260, or 280 nm) | Indole ring system has strong UV absorbance for sensitive detection. |

The optimization of these chromatographic methods is crucial for obtaining this compound with the high purity required for subsequent research and characterization.

Future Directions and Emerging Research Opportunities for 6 Fluoro 1h Indol 5 Amine

Development of Novel and Sustainable Synthetic Methodologies, Including Green Chemistry Principles

While methods for the synthesis of substituted indoles are established, the future of chemical manufacturing demands more sustainable and efficient processes. Research into the synthesis of 6-Fluoro-1H-indol-5-amine and its derivatives should prioritize green chemistry principles to minimize environmental impact and reduce costs.

Future synthetic strategies could focus on:

Catalytic C-H Functionalization: Direct functionalization of the indole (B1671886) core would reduce the need for pre-functionalized starting materials, minimizing steps and waste.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods. nih.gov

Visible-Light Photocatalysis: This approach uses light as a renewable energy source to drive chemical reactions under mild conditions, offering a green alternative to thermally driven processes. rsc.org

Bio-catalysis: Employing enzymes for specific transformations can lead to high selectivity and reduced environmental impact.

Use of Greener Solvents: Replacing hazardous solvents with water, supercritical fluids, or bio-derived solvents is a cornerstone of green chemistry.

A patent for a related compound, 5-fluoro-6-chloro-indole, highlights a novel preparation method with advantages such as readily available raw materials, a short reaction sequence, simple operation, and being environmentally friendly, achieving a total yield of over 55%. google.com Adapting such principles to the synthesis of this compound is a promising avenue for research.

Exploration of Untapped Pharmacological Targets and Undiscovered Disease Areas

The indole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and FDA-approved drugs. researchgate.net Derivatives of this compound have the potential to modulate a wide array of biological targets, and future research should aim to explore beyond the currently known activities. The amine group provides a convenient point for chemical modification, allowing for the creation of diverse libraries of new chemical entities.

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Targets | Rationale |

| Oncology | Kinases (e.g., FGFR4, TrkA), Histone Deacetylases (HDACs), Microtubule Polymerization | Indole derivatives have shown potent anticancer activity. researchgate.netnih.gov Fluorine substitution can enhance binding affinity and metabolic stability. |

| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B), 5-HT Receptors | Indole-based compounds have been developed as selective MAO-B inhibitors for diseases like Parkinson's. nih.gov The scaffold is also central to serotonin (B10506) receptor modulators. nih.gov |

| Inflammatory Diseases | 5-Lipoxygenase (5-LOX), Soluble Epoxide Hydrolase (sEH) | Dual inhibitors based on the indoline (B122111) scaffold have shown in vivo efficacy in models of inflammation. nih.govacs.org |

| Infectious Diseases | Viral Enzymes (e.g., Reverse Transcriptase), Bacterial Targets | The indole core is present in antiviral and antibacterial agents. researchgate.net |

Future research should involve screening new derivatives against a broad panel of receptors, enzymes, and ion channels to identify novel bioactivities. This exploration could uncover treatments for rare diseases or provide new mechanisms for addressing existing therapeutic challenges.

Applications in Material Science beyond Biomedical Fields (e.g., OLEDs, Catalysts)

The unique photophysical and electronic properties of the indole ring suggest that derivatives of this compound could have significant applications in material science. The electron-withdrawing nature of the fluorine atom can modulate the electronic characteristics of the indole system, making it suitable for various advanced materials.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Indole derivatives have been investigated as components of OLEDs. The tautomerization of 1H-indole to 3H-indole, induced by organoboron compounds, has been used to create materials for red OLEDs. researchgate.net The specific electronic properties of this compound could be harnessed to develop new, efficient light-emitting materials.

Organic Catalysts: The indole scaffold can be incorporated into larger molecular structures to act as an organocatalyst, for instance, in asymmetric synthesis.

Sensors: Fluorescence-based sensors for the detection of specific analytes can be designed using the indole moiety as a fluorophore. nih.gov The substitution pattern of this compound could be tailored to achieve high sensitivity and selectivity for target molecules.

Research in this area would involve synthesizing novel derivatives and characterizing their photophysical properties, thermal stability, and performance in material applications.

Comprehensive In Vivo Efficacy Studies and Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling

For any promising derivative of this compound identified in initial screenings, comprehensive preclinical evaluation is essential. This involves moving from in vitro assays to in vivo models to assess efficacy and understand the compound's behavior in a complex biological system.

Key future studies should include:

Animal Models of Disease: Testing lead compounds in relevant animal models is crucial to validate their therapeutic potential. For example, indoline-based dual 5-LOX/sEH inhibitors have shown significant anti-inflammatory effects in murine models of peritonitis and asthma. nih.gov

Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. Understanding a drug's half-life, bioavailability, and metabolic fate is critical for its development.

Pharmacodynamic (PD) Studies: PD studies link the drug concentration to its pharmacological effect. This helps in understanding the dose-response relationship and establishing a potential therapeutic window.

Toxicology Studies: Rigorous safety and toxicology assessments are required to identify any potential adverse effects before a compound can be considered for human trials.

These comprehensive in vivo studies are vital for translating a promising chemical entity into a viable drug candidate.

Integration of Combinatorial Chemistry and High-Throughput Screening for Accelerated Derivative Discovery

To efficiently explore the vast chemical space accessible from the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. nih.govyoutube.com This approach allows for the rapid synthesis and evaluation of large numbers of compounds, significantly accelerating the discovery of new leads. uomustansiriyah.edu.iq

The process involves:

Library Design: Designing a combinatorial library involves selecting a variety of building blocks to react with the this compound core. The amine group is an excellent chemical handle for reactions like amidation or reductive amination to introduce diversity. researchgate.net

Parallel Synthesis: Large libraries of derivatives can be synthesized simultaneously using automated platforms. uzh.ch This can be done in solution or on a solid phase, with techniques like the "one-bead one-compound" method. youtube.com

High-Throughput Screening (HTS): The synthesized library is then screened against biological targets using automated, miniaturized assays. nih.govbath.ac.uk Fluorescence-based assays, for example, are well-suited for HTS and can be used to screen for various activities. nih.gov

By integrating these technologies, researchers can systematically explore structure-activity relationships (SAR) and rapidly identify derivatives with improved potency, selectivity, and drug-like properties. researchgate.net This data-rich approach is fundamental to modern medicinal chemistry and will be crucial for unlocking the full potential of the this compound scaffold.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-Fluoro-1H-indol-5-amine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves fluorination at the 6-position of the indole ring followed by introduction of the 5-amino group. For example, nucleophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) on a pre-functionalized indole precursor can introduce fluorine. The amine group is often introduced via catalytic hydrogenation of a nitro intermediate or through Buchwald-Hartwig amination. Purity optimization requires rigorous purification techniques such as column chromatography, recrystallization, or preparative HPLC. Confirming purity (>98%) via HPLC with UV detection at 220–286 nm is critical .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm structure and fluorine incorporation.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC-UV for purity assessment, with λmax ~286 nm for indole derivatives .

- X-ray crystallography (if crystalline) to resolve stereoelectronic effects of fluorine substitution .

Advanced Research Questions

Q. How does fluorination at the 6-position influence the compound’s binding affinity in enzyme inhibition studies?